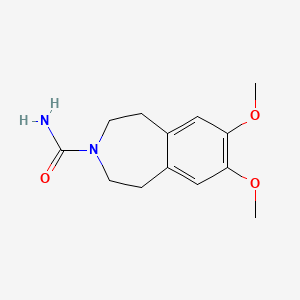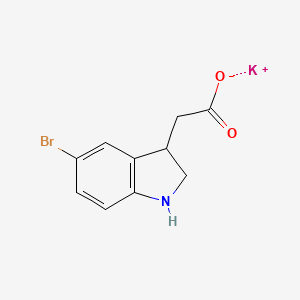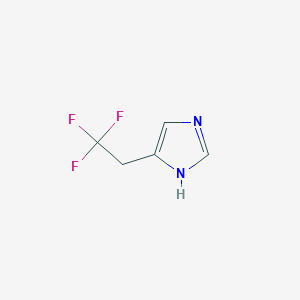
5-(2,2,2-trifluoroethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,2-Trifluoroethyl)-1H-imidazole is a fluorinated organic compound that features an imidazole ring substituted with a trifluoroethyl group. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and ability to modify electronic properties, which are advantageous in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the introduction of the trifluoroethyl group into the imidazole ring. One common method is the direct C-H functionalization using trifluoroethyl (mesityl)-iodonium triflate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2,2,2-Trifluoroethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the trifluoroethyl group or the imidazole ring.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .
Applications De Recherche Scientifique
5-(2,2,2-Trifluoroethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in developing new materials with specific electronic and physical characteristics.
Biology: The compound’s stability and lipophilicity make it suitable for studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, it is used to design drugs with improved pharmacokinetic properties. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, polymers, and agrochemicals
Mécanisme D'action
The mechanism of action of 5-(2,2,2-trifluoroethyl)-1H-imidazole involves its interaction with molecular targets and pathways. The trifluoroethyl group can influence the electronic properties of the imidazole ring, affecting its binding affinity and reactivity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated compound used in similar applications.
Trifluoroethylated indoles: These compounds share the trifluoroethyl group and are used in medicinal chemistry.
Fluoroalkylated pyridines: These compounds also feature fluorinated alkyl groups and are used in various chemical and biological applications
Uniqueness: 5-(2,2,2-Trifluoroethyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring. This combination imparts distinct electronic and steric properties, making it valuable in applications where other fluorinated compounds may not be suitable. Its high functional group tolerance and stability further enhance its utility in diverse scientific and industrial fields .
Propriétés
Formule moléculaire |
C5H5F3N2 |
|---|---|
Poids moléculaire |
150.10 g/mol |
Nom IUPAC |
5-(2,2,2-trifluoroethyl)-1H-imidazole |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)1-4-2-9-3-10-4/h2-3H,1H2,(H,9,10) |
Clé InChI |
DDEDHCFGWVZEKG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate](/img/structure/B13593209.png)
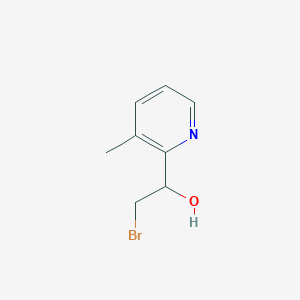

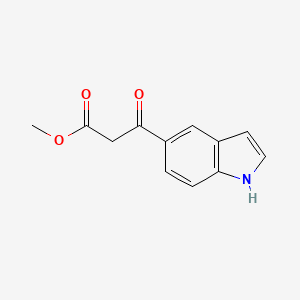
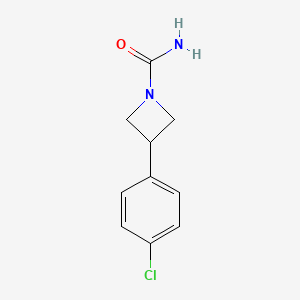
![1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13593262.png)
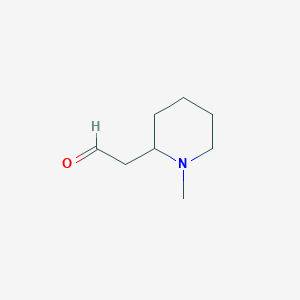
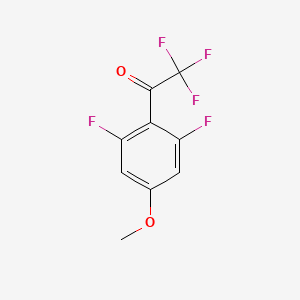
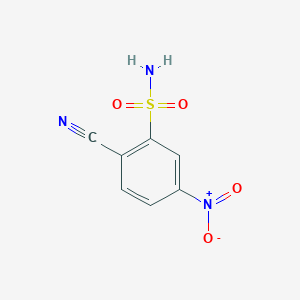
![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)


